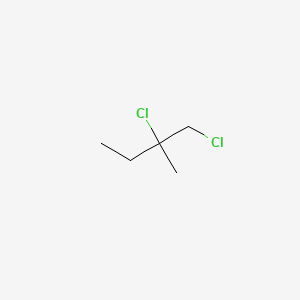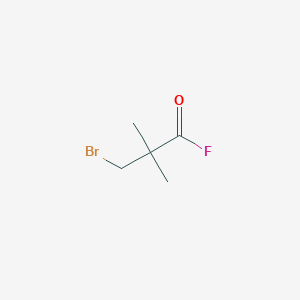
Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization reactions: These reactions form the cyclopenta[a]phenanthrene core from simpler precursors.
Acetylation: Introduction of acetyl groups using acetic anhydride or acetyl chloride in the presence of a base.
Oxidation and reduction: These reactions are used to introduce or modify functional groups on the core structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.
作用机制
The mechanism of action of Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
Gene expression: The compound may influence gene expression, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, Pregna-1,4,16-triene-3,20-dione, 11,21-bis(acetyloxy)-, (11beta)- stands out due to its unique structural features and diverse applications. Its specific functional groups and stereochemistry contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
23825-05-0 |
|---|---|
分子式 |
C25H30O6 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H30O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8-11,18-19,22-23H,5-7,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1 |
InChI 键 |
JZPSRZBVUXAFOV-RQDINUAWSA-N |
SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C |
手性 SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C |
规范 SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)











